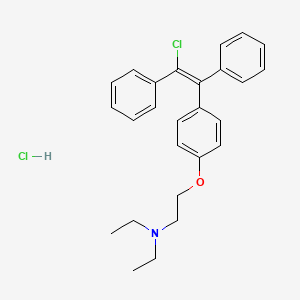![molecular formula C114H138O12 B584323 2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol CAS No. 1322530-67-5](/img/structure/B584323.png)
2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large, multi-ring structure and the presence of multiple functional groups, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol typically involves multiple steps, including the formation of the hexabenzo[bc,ef,hi,kl,no,qr]coronene core and subsequent functionalization with phenyleneoxy and ethanediyloxy groups. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the complex ring structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the customization of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of advanced materials and as a model compound for studying complex organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Industry: Used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity, affecting its overall activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-peri-hexabenzocoronene: A similar compound with a simpler structure, lacking the additional functional groups present in 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol.
Graphene Nanoribbons: Structurally related but with extended π-conjugation, offering different electronic properties.
Polycyclic Aromatic Hydrocarbons (PAHs): A broad class of compounds with similar aromatic ring structures but varying in size and functionalization.
Uniqueness
The uniqueness of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol lies in its combination of a large, multi-ring core with multiple functional groups, providing a versatile platform for various applications in materials science, chemistry, and biology.
Propriétés
IUPAC Name |
2-[2-[2-[4-[11,25,39-tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H138O12/c1-4-7-10-13-16-19-22-25-28-31-34-79-67-91-97-73-85(82-37-43-88(44-38-82)124-64-61-121-58-55-118-52-49-115)75-99-93-69-80(35-32-29-26-23-20-17-14-11-8-5-2)71-95-101-77-87(84-41-47-90(48-42-84)126-66-63-123-60-57-120-54-51-117)78-102-96-72-81(36-33-30-27-24-21-18-15-12-9-6-3)70-94-100-76-86(83-39-45-89(46-40-83)125-65-62-122-59-56-119-53-50-116)74-98-92(68-79)103(91)109-112(106(97)99)110(104(93)95)114(108(101)102)111(105(94)96)113(109)107(98)100/h37-48,67-78,115-117H,4-36,49-66H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFIVQAKRQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCO)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCO)C1=CC=C(C=C1)OCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H138O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1700.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
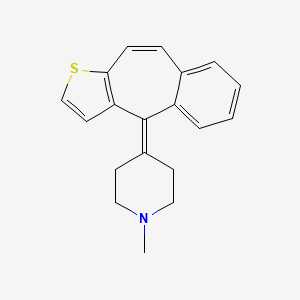
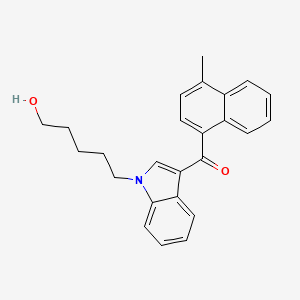

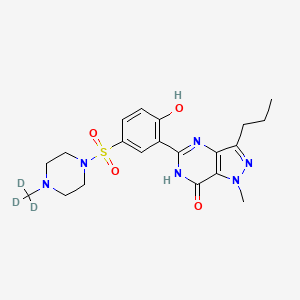
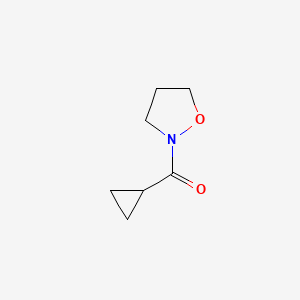
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)
